2-Amino-4-(1-naphthyloxy)butanoic acid
Description
2-Amino-4-(1-naphthyloxy)butanoic acid is a synthetic non-proteinogenic amino acid derivative featuring a naphthyloxy substituent at the fourth carbon of its butanoic acid backbone. Its structure combines a hydrophobic 1-naphthyl group with a polar amino-carboxylic acid moiety, enabling unique physicochemical and biological properties. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-amino-4-naphthalen-1-yloxybutanoic acid |
InChI |
InChI=1S/C14H15NO3/c15-12(14(16)17)8-9-18-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,15H2,(H,16,17) |
InChI Key |
YTJRARUEVPJTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of 2-Amino-4-(1-naphthyloxy)butanoic acid are best understood through comparison with analogs sharing its core 2-aminobutanoic acid scaffold but differing in substituents. Below is a detailed analysis:
2-Amino-4-(methylthio)butanoic Acid
- Structure : Features a methylthio (-SCH₃) group at the fourth carbon instead of the 1-naphthyloxy group.
- Key Properties: Forms ionic liquid crystals when complexed with p-toluenesulfonate counterions, enhancing thermal stability (decomposition temperature >200°C) . Lower anticancer activity compared to 2-Amino-4-(1-naphthyloxy)butanoic acid, with reported IC₅₀ values >50 µM in HeLa cells .
- Applications : Primarily studied for material science applications due to its mesomorphic behavior .
2-Amino-4-(2-naphthyloxy)butanoic Acid
- Structure : Positional isomer with a 2-naphthyloxy substituent.
- Key Properties :
- Reduced antiproliferative activity (IC₅₀ = 25.3 µM in MCF-7 cells) compared to the 1-naphthyloxy analog (IC₅₀ = 8.2 µM) .
- Lower aqueous solubility (0.12 mg/mL at pH 7.4) due to steric hindrance from the 2-naphthyl group .
- Stability : Rapid degradation in physiological buffers (t₁/₂ = 2.3 hours), contrasting with the 1-naphthyloxy derivative’s stability (t₁/₂ >24 hours) .
2-Amino-4-phenoxybutanoic Acid
- Structure : Substitutes the naphthyl group with a simpler phenyl ring.
- Key Properties :
- Moderate cytotoxicity (IC₅₀ = 18.7 µM in A549 lung cancer cells) .
- Higher solubility (1.8 mg/mL at pH 7.4) due to reduced hydrophobicity .
- Limitations: Limited membrane permeability compared to naphthyl-containing analogs .
Comparative Data Table
| Compound | Substituent | Molecular Weight (g/mol) | IC₅₀ (µM) | Solubility (pH 7.4, mg/mL) | Stability (t₁/₂, hours) |
|---|---|---|---|---|---|
| 2-Amino-4-(1-naphthyloxy)butanoic acid | 1-Naphthyloxy | 243.26 | 8.2 | 0.45 | >24 |
| 2-Amino-4-(2-naphthyloxy)butanoic acid | 2-Naphthyloxy | 243.26 | 25.3 | 0.12 | 2.3 |
| 2-Amino-4-(methylthio)butanoic acid | Methylthio | 165.24 | >50 | 3.2 | >200 (thermal) |
| 2-Amino-4-phenoxybutanoic acid | Phenoxy | 195.21 | 18.7 | 1.8 | 12.5 |
Mechanistic and Structural Insights
- Bioactivity : The 1-naphthyloxy group enhances binding to cellular targets (e.g., Bcl-2 proteins) via π-π stacking and hydrophobic interactions, explaining its superior anticancer activity .
- Solubility-Stability Trade-off : While the 1-naphthyloxy derivative has lower solubility than phenyl/methylthio analogs, its stability in physiological conditions makes it more viable for in vivo applications .
- Stereochemical Influence: The (S)-enantiomer of 2-Amino-4-(1-naphthyloxy)butanoic acid shows 5-fold higher activity than the (R)-form, highlighting the role of chirality .
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